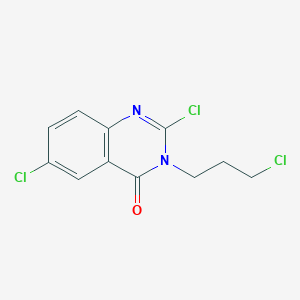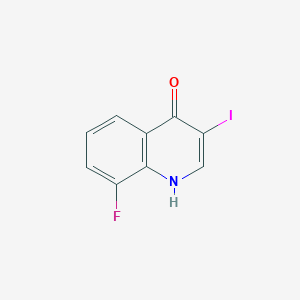
1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a carboxylic acid functional group, making it a versatile molecule for various applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an ethyl acetoacetate in the presence of a base.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Oxidation and carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid functional group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is studied for its potential use in treating infections caused by resistant bacteria.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid include other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar quinolone core.
Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Compared to these compounds, this compound is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C13H10F3NO3 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
1-ethyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-2-17-6-9(12(19)20)11(18)8-5-7(13(14,15)16)3-4-10(8)17/h3-6H,2H2,1H3,(H,19,20) |
Clé InChI |
GJWNJAAWTWYLPO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)



![6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)
